molecular formula C19H24O6 B1329749 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- CAS No. 3957-22-0

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-

Cat. No. B1329749
CAS RN: 3957-22-0
M. Wt: 348.4 g/mol
InChI Key: ZRIRUWWYQXWRNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives can be complex and often requires specific catalysts or reaction conditions. For example, 1,3,5-Tris(hydrogensulfato) benzene (THSB) is synthesized from phloroglucinol and chlorosulfonic acid in dichloromethane at room temperature and is used as a catalyst for the synthesis of other benzene derivatives . This indicates that benzene compounds can be functionalized to create efficient catalysts for further chemical reactions.

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial in determining their properties and reactivity. The synthesis of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit shows that the flat shape of the conjugated unit influences the physical properties, such as the ability to form smectic-like packing at high temperatures . This suggests that the molecular structure of 1,3-Benzenedimethanol derivatives would also significantly impact their physical state and behavior.

Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions, including condensation reactions and tetramerization. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using THSB as a catalyst involves condensation reactions . Additionally, the synthesis of 1,2-bis(3,4-dicyanophenoxymethyl)benzene and its subsequent reaction to form a binuclear zinc phthalocyanine involves tetramerization, indicating the versatility of benzene derivatives in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can vary widely. For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit are fluorescent in solution and exhibit liquid crystalline properties, with the ability to form smectic and nematic phases . The synthesis method and molecular structure play a significant role in determining these properties. The reactivity and formation of complex structures, as seen in the synthesis of binuclear zinc phthalocyanine, also highlight the chemical versatility of benzene derivatives .

Scientific Research Applications

Safety Evaluation in Food Contact Materials

The substance 1,3-bis(isocyanatomethyl) benzene, which hydrolyzes to 1,3-benzenedimethanamine, is evaluated for its safety in food contact materials. This evaluation by EFSA considers its genotoxicity and concludes it poses no concern for genotoxicity in vivo, allowing its use in specific food packaging applications (Flavourings, 2012).

Luminescence in Lanthanide Complexes

Research on bis-diketonate ligands related to 1,3-benzenedimethanol demonstrates their application in forming highly luminescent dinuclear lanthanide complexes. These complexes show potential in enhancing luminescence signals significantly, indicating applications in photophysical studies (Bassett et al., 2004).

Development of Dendrimers for Drug Delivery

A study describes the synthesis of dendrimeric polyesters, which include building blocks like 1,3,5-benzenetricarboxylic acid, potentially useful in drug delivery systems. These dendrimers exhibit functional groups beneficial for medical applications (Salamończyk, 2011).

Biobased Polyesters Synthesis

1,3-Benzenedimethanol is also used in the synthesis of aromatic-aliphatic polyesters, showing its utility in creating biobased polymers. These polymers have various properties, including crystallinity and thermal stability, making them relevant for materials science (Pellis et al., 2020).

Synthesis of Novel Polyurethanes

Research involving the synthesis of polyurethanes containing 1,3-benzenedimethanol derivatives shows applications in creating materials with specific optical and electronic properties, useful in electro-optic applications (Lee et al., 2002).

Synthesis of Heat-Resistant Polyurethanes

Another study focuses on synthesizing heat-resistant polyurethanes using 1,3-benzenedimethanol derivatives. This highlights its use in manufacturing materials that require high thermal stability (Dez et al., 1999).

Synthesis of High-Performance Polymer Alloys

1,3-Benzenedimethanol is also used in the formation of high-performance polymer alloys, demonstrating its role in enhancing material properties like glass transition temperatures and thermal stability (Takeichi et al., 2008).

Safety And Hazards

When handling this compound, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[2-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]propan-2-yl]-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-19(2,15-3-11(7-20)17(24)12(4-15)8-21)16-5-13(9-22)18(25)14(6-16)10-23/h3-6,20-25H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIRUWWYQXWRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)CO)O)CO)C2=CC(=C(C(=C2)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063245
Record name 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-

CAS RN

3957-22-0
Record name 5,5′-(1-Methylethylidene)bis[2-hydroxy-1,3-benzenedimethanol]
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Record name 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis(2-hydroxy-
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Record name 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-
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Record name 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-
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Record name 5,5'-isopropylidenebis(m-xylene-2,α,α'-triol)
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